2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 4-(piperidin-1-ylmethyl)benzoate
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Overview
Description
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE is a complex organic compound with a unique structure that includes benzoyl, methyl, and piperidinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE typically involves multiple steps. The starting materials often include benzothiazine derivatives and piperidine derivatives. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of organic solvents like dichloromethane and catalysts such as palladium on carbon can be common in these synthetic routes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps such as crystallization and purification through chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different benzothiazine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL (2,5-DIOXOPYRROLIDIN-1-YL)ACETATE
- 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-(ACETYLOXY)BENZOATE
Uniqueness
Compared to similar compounds, 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(1-PIPERIDINYLMETHYL)BENZOATE has unique structural features that confer specific chemical and biological properties. Its piperidinylmethyl group, for instance, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H28N2O5S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 4-(piperidin-1-ylmethyl)benzoate |
InChI |
InChI=1S/C29H28N2O5S/c1-30-26(27(32)22-10-4-2-5-11-22)28(24-12-6-7-13-25(24)37(30,34)35)36-29(33)23-16-14-21(15-17-23)20-31-18-8-3-9-19-31/h2,4-7,10-17H,3,8-9,18-20H2,1H3 |
InChI Key |
REBGDHIKXREMAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)CN4CCCCC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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